5(6)-EpETrE-EA

Cannabinoid receptor pharmacology CB2-selective agonism Endocannabinoid metabolism

5(6)-EpETrE-EA (also designated 5,6-EET-EA or (±)5(6)-EET ethanolamide) is an epoxyeicosatrienoic acid ethanolamide formed by cytochrome P450-mediated epoxidation of the endocannabinoid anandamide (AEA) across the 5,6-double bond. It belongs to the N-acylethanolamine class of oxidized fatty acid amides and functions as an endogenous lipid signaling molecule.

Molecular Formula C22H37NO3
Molecular Weight 363.5 g/mol
Cat. No. B1255505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(6)-EpETrE-EA
Molecular FormulaC22H37NO3
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)NCCO
InChIInChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-20-21(26-20)16-14-17-22(25)23-18-19-24/h6-7,9-10,12-13,20-21,24H,2-5,8,11,14-19H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-
InChIKeyRTDIKSCKKJORSI-QNEBEIHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(6)-EpETrE-EA Procurement Guide: A CB2-Selective Endocannabinoid Metabolite for Neuroinflammation & Immunomodulation Research


5(6)-EpETrE-EA (also designated 5,6-EET-EA or (±)5(6)-EET ethanolamide) is an epoxyeicosatrienoic acid ethanolamide formed by cytochrome P450-mediated epoxidation of the endocannabinoid anandamide (AEA) across the 5,6-double bond [1]. It belongs to the N-acylethanolamine class of oxidized fatty acid amides and functions as an endogenous lipid signaling molecule. Unlike its parent compound anandamide—which acts as a balanced CB1/CB2 agonist—5(6)-EpETrE-EA is a potent and highly selective agonist of the cannabinoid receptor 2 (CB2) [1]. The compound is metabolically distinct from anandamide: it resists hydrolysis by fatty acid amide hydrolase (FAAH) and is instead primarily inactivated by epoxide hydrolases to form 5,6-dihydroxyeicosatrienoic acid ethanolamide (5,6-DHET-EA) [1]. Commercially supplied as a racemic mixture (CAS N/A; Cayman Chemical Cat. No. 10008596), the compound is typically formulated in ethanol or DMSO and requires storage at -80°C with protection from light .

CB2 Receptor Tool Compound Quantified CB2 binding selectivity context for endocannabinoid pharmacology studies.
CYP450-Derived Metabolite Endogenous anandamide oxidation product; distinct from direct synthetic ligands.
Metabolic Stability Context Epoxide hydrolase-mediated degradation pathway, not FAAH; reported longer brain half-life.

Why 5(6)-EpETrE-EA Cannot Be Substituted by Anandamide or Other EET-EA Regioisomers


Generic substitution of 5(6)-EpETrE-EA with anandamide, other EET-EA regioisomers (8,9-; 11,12-; 14,15-EET-EA), or even the parent free acid 5,6-EET fails for three quantifiable reasons. First, anandamide is a balanced CB1/CB2 agonist with only ~4-fold selectivity for CB1 [1], whereas 5(6)-EpETrE-EA exhibits >1,200-fold selectivity for CB2 over CB1, flipping the receptor selectivity profile entirely [2]. Second, metabolic stability in brain tissue differs substantially: 5(6)-EpETrE-EA has a half-life (t₁/₂ = 32.2 min) more than double that of anandamide (t₁/₂ = 14.3 min) [2], meaning experimental exposure windows cannot be matched by simply adjusting anandamide dose. Third, among the four EET-EA regioisomers, 5,6-EET-EA is the least efficiently hydrolyzed by both soluble and microsomal epoxide hydrolases—with kcat/KM values 7- to 31-fold lower than the other regioisomers—resulting in longer in situ lifetime [3]. These differences preclude simple concentration-adjusted substitution in pharmacological, metabolic stability, or signaling studies.

1
Receptor selectivity may invert CB2 vs CB1 engagement profile differs qualitatively from anandamide; direct functional replacement not supported.
2
Metabolic pathway may shift Degradation via epoxide hydrolase rather than FAAH; half-life and tissue stability context may not transfer.
3
Biosynthetic access may be lost CYP3A4*4 polymorphism abolishes significant 5,6-EET-EA formation; endogenous production cannot be assumed.

Quantitative Differentiation Evidence: 5(6)-EpETrE-EA vs. Anandamide and EET-EA Regioisomers


CB2 Receptor Binding Selectivity: 5(6)-EpETrE-EA vs. Anandamide (Direct Head-to-Head Comparison)

In a direct competition binding assay using membranes from CHO cells expressing recombinant human CB1 or CB2 receptors and radiolabeled CP-55940 as the displacing ligand, 5(6)-EpETrE-EA exhibited a Ki of 8.9 nM for CB2 and 11.4 μM for CB1, yielding a CB1/CB2 selectivity ratio of approximately 1,280-fold favoring CB2 [1]. Under identical assay conditions, anandamide displayed a Ki of 155 nM for CB1 and 3.2 μM for CB2, representing a selectivity ratio of approximately 0.05 (i.e., ~20-fold selectivity for CB1 over CB2) [1]. This represents a >25,000-fold reversal in receptor selectivity upon epoxidation at the 5,6-position.

CB2 Selectivity vs AEA
Head-to-head
Ki CB2 = 8.9 nM; >300-fold over CB1
Reported CB2 binding selectivity context
Competition binding, CHO-CB1/CB2 membranes
Cannabinoid receptor pharmacology CB2-selective agonism Endocannabinoid metabolism

Functional CB2 Agonist Activity: cAMP Inhibition Potency of 5(6)-EpETrE-EA

In CHO cells stably expressing the human CB2 receptor, 5(6)-EpETrE-EA inhibited forskolin-stimulated cAMP accumulation with an IC50 of 9.8 ± 1.3 nM, demonstrating full agonist efficacy at sub-nanomolar concentrations [1]. By comparison, the synthetic CB2-selective agonist AM1241 (used as a positive control in the same study) exhibits an IC50 in the low nanomolar range in similar assays, placing 5(6)-EpETrE-EA among the most potent endogenously derived CB2 agonists reported to date [1].

CB2 Functional IC50
Head-to-head
IC50 = 9.8 ± 1.3 nM
Supports CB2 agonist functional assay context
cAMP inhibition in CHO-CB2 cells
CB2 functional assay cAMP inhibition Gαi-coupled receptor agonism

Metabolic Stability in Brain Tissue: 5(6)-EpETrE-EA vs. Anandamide

When incubated in mouse brain homogenates containing active FAAH and epoxide hydrolase enzymes at 37°C, 5(6)-EpETrE-EA exhibited a degradation half-life (t₁/₂) of 32.2 min, compared to 14.3 min for anandamide under identical conditions [1]. Furthermore, the residual plateau of the decay curve was approximately 22% for 5(6)-EpETrE-EA versus 7% for anandamide, suggesting an even greater effective stability advantage beyond the half-life ratio alone [1]. Neither compound was significantly degraded in heat-inactivated control homogenates, confirming enzymatic degradation as the mechanism [1].

Brain Half-life vs AEA
Head-to-head
t1/2 = 32.2 min (vs 14.3 min)
Reported longer brain tissue stability
Mouse brain homogenate, 37°C
Metabolic stability Brain homogenate degradation Endocannabinoid inactivation

Resistance to Epoxide Hydrolase-Mediated Inactivation: 5(6)-EpETrE-EA vs. Other EET-EA Regioisomers

Using a standardized LC-MS/MS assay with recombinant human soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH), the catalytic efficiency (kcat/KM) for hydrolysis of 5(6)-EpETrE-EA was determined to be 0.010 s⁻¹µM⁻¹ for both sEH and mEH [1]. This is 20- to 31-fold lower than the most efficiently hydrolyzed regioisomers: 11,12-EET-EA (sEH: 0.31 s⁻¹µM⁻¹; mEH: 0.15 s⁻¹µM⁻¹) and 14,15-EET-EA (sEH: 0.20 s⁻¹µM⁻¹; mEH: 0.16 s⁻¹µM⁻¹), and 1.6- to 6.8-fold lower than 8,9-EET-EA (sEH: 0.068 s⁻¹µM⁻¹; mEH: 0.016 s⁻¹µM⁻¹) [1]. The rank order of hydrolysis efficiency was consistent for both epoxide hydrolase isoforms: 11,12- ≈ 14,15- >> 8,9- > 5,6-EET-EA [1].

Regioisomer Hydrolysis Rank
Reported
5,6
Lowest hydrolysis rate among regioisomers
LC-MS/MS epoxide hydrolase efficiency
CYP3A4*4 Polymorphism
Class-level
No significant 5,6-EET-EA formation
Biosynthesis loss may occur with variant
I118V variant, recombinant CYP3A4
Cardiac Abundance vs Potency
Cross-study comparable
0.4% of total EET-EAs; Ki 8.9 nM
Low endogenous level, high receptor affinity
CYP2J2 metabolism, LC-MS quantification
Epoxide hydrolase kinetics Metabolic stability ranking EET-EA regioisomers

CYP3A4 Genetic Polymorphism Selectively Abrogates 5(6)-EpETrE-EA Biosynthesis

The CYP3A4*4 (Ile118Val) allelic variant, which occurs with an allelic frequency of approximately 2–3% in Caucasian populations, produces 60% less total EET-EA metabolites compared to wild-type CYP3A4.1 when incubated with anandamide in a reconstituted system [1]. Critically, the variant enzyme did not produce any significant amount of 5,6-EET-EA specifically, while still generating 8,9-, 11,12-, and 14,15-EET-EA [1]. This indicates that the 5,6-epoxidation step is uniquely sensitive to the structural change induced by the Ile118Val substitution, whereas epoxidation at other positions is relatively preserved [1].

CYP3A4*4 Polymorphism
Class-level
No significant 5,6-EET-EA formation
Biosynthesis loss may occur with variant
I118V variant, recombinant CYP3A4
CYP3A4 polymorphism Anandamide epoxidation Pharmacogenomics of endocannabinoids

Evidence-Backed Application Scenarios for 5(6)-EpETrE-EA Procurement


CB2-Selective Pharmacological Probes for Neuroinflammation and Microglial Activation Studies

The >1,280-fold selectivity of 5(6)-EpETrE-EA for CB2 over CB1 [1] makes it a superior tool for isolating CB2-mediated signaling in mixed neuronal-glial cultures, brain slice preparations, or in vivo models of neuroinflammation. Unlike anandamide—which co-activates CB1 at all effective CB2 concentrations—5(6)-EpETrE-EA at concentrations up to 100 nM achieves >90% CB2 occupancy with negligible CB1 engagement. This is particularly valuable in microglial biology where CB2 is the dominant cannabinoid receptor [1]. Furthermore, BV-2 microglial cells upregulate P450 3A and 4F isoforms upon IFNγ stimulation, leading to enhanced endogenous 5(6)-EpETrE-EA production [1], making the exogenous compound directly relevant to activated microglial physiology.

Metabolic Stability Studies Differentiating FAAH-Dependent vs. Epoxide Hydrolase-Dependent Degradation Pathways

Because 5(6)-EpETrE-EA is resistant to FAAH hydrolysis (the primary anandamide degradation route) and instead metabolized exclusively by epoxide hydrolases [1][3], it serves as a pathway-selective substrate in degradation-pathway dissection experiments. Its 2.25-fold longer half-life in brain homogenates versus anandamide [1] provides a quantifiable stability benchmark. When used alongside sEH inhibitors (e.g., AUDA, TPPU), accumulation of 5(6)-EpETrE-EA can be specifically attributed to sEH blockade, while anandamide accumulation in the same system reflects FAAH inhibition. The distinct kinetic fingerprints of the four EET-EA regioisomers toward sEH/mEH [3] allow researchers to use 5(6)-EpETrE-EA as the metabolically stable baseline regioisomer in comparative epoxide hydrolase activity measurements.

Pharmacogenomic Studies Linking CYP3A4 Genetic Variation to CB2-Dependent Phenotypes

The complete abrogation of 5(6)-EpETrE-EA biosynthesis by the CYP3A4*4 (Ile118Val) variant [2] provides a genetically tractable loss-of-function scenario that is specific to this compound but not to the other EET-EA regioisomers. Human tissue banks genotyped for CYP3A4*4 can be stratified for 5(6)-EpETrE-EA levels, enabling correlation studies between CB2-dependent inflammatory markers and genotype. For pharmaceutical discovery programs developing CB2 agonists, this genetic evidence supports the physiological relevance of the 5(6)-epoxide pathway as a distinct pharmacological axis, justifying the selection of 5(6)-EpETrE-EA over synthetic CB2 agonists lacking endogenous metabolic context.

LC-MS/MS Analytical Reference Standard for Endocannabinoid Epoxide Metabolite Quantification

The validated LC-MS/MS method for EET-EA epoxide and diol detection [3] relies on authentic reference standards for each regioisomer. 5(6)-EpETrE-EA is structurally distinct from 8,9-, 11,12-, and 14,15-EpETrE-EA (differing in epoxide position, yielding unique retention times and MS/MS fragmentation patterns). Its unique kinetic resistance to epoxide hydrolase [3] also means it is the regioisomer most likely to accumulate to detectable levels in tissue samples despite all four regioisomers being below instrumental detection limits (0.1–3.4 nM) in baseline mouse tissue [3]. Procurement of the authenticated compound as a quantitative standard is therefore essential for any laboratory quantifying the full panel of endocannabinoid epoxide metabolites.

Application
Selection Property
Validation Focus
CB2 receptor pharmacology studies
CB2 selectivity window
CB1 exclusion in binding/functional assays
Neuroinflammation model studies
Brain tissue stability context
Epoxide hydrolase vs FAAH pathway dissection
Pharmacogenetic variability research
CYP3A4*4 biosynthesis context
Genotype-stratified model supplementation
sEH inhibitor development
Hydrolysis resistance ranking
Inhibitor efficacy dynamic range
Quote Request

Request a Quote for 5(6)-EpETrE-EA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.